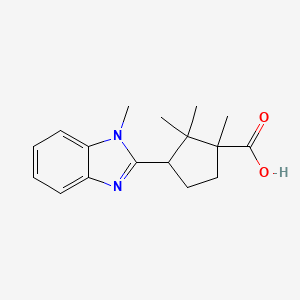![molecular formula C21H23FN2O B10899968 2-(4-tert-butylphenyl)-N'-[(Z)-(2-fluorophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10899968.png)
2-(4-tert-butylphenyl)-N'-[(Z)-(2-fluorophenyl)methylidene]cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a fluorophenyl group, and a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of 4-(tert-butyl)benzoyl chloride with hydrazine hydrate to form 4-(tert-butyl)benzohydrazide.
Cyclopropanation: The hydrazide is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions to yield the cyclopropanecarbohydrazide intermediate.
Condensation Reaction: Finally, the cyclopropanecarbohydrazide is condensed with 2-fluorobenzaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to therapeutic effects.
Medicine
In medicine, research focuses on the compound’s potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide and aromatic moieties can form hydrogen bonds and π-π interactions, respectively, facilitating binding to active sites. This binding can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE
- 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability.
This detailed overview highlights the multifaceted nature of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE, showcasing its importance in various scientific and industrial domains
Propiedades
Fórmula molecular |
C21H23FN2O |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H23FN2O/c1-21(2,3)16-10-8-14(9-11-16)17-12-18(17)20(25)24-23-13-15-6-4-5-7-19(15)22/h4-11,13,17-18H,12H2,1-3H3,(H,24,25)/b23-13- |
Clave InChI |
KHSLRAOAJKVFBL-QRVIBDJDSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C3=CC=CC=C3F |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,3-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899898.png)

![N-(3-fluorophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10899910.png)
![ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B10899928.png)
![N-[1-(4-methylphenyl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10899930.png)
![(2E)-2-(2,4-dimethoxybenzylidene)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B10899932.png)
![N-(4-methylphenyl)-4-({[(4-methylphenyl)carbamothioyl]amino}methyl)piperidine-1-carbothioamide](/img/structure/B10899936.png)
![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide](/img/structure/B10899939.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899944.png)
![N-[(1E)-3-{[2-(dimethylamino)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10899948.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B10899957.png)
![4-ethoxy-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B10899962.png)
![2-chloro-N-[(1E)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10899964.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899969.png)
